molecular formula C19H17N3O3 B3324372 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol CAS No. 183322-38-5

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol

Cat. No.: B3324372
CAS No.: 183322-38-5
M. Wt: 335.4 g/mol
InChI Key: PKUSDEYOSFKCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol is a synthetic quinazoline derivative known for its potent biological activities. This compound is particularly notable for its role as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, making it a valuable agent in cancer treatment .

Mechanism of Action

Target of Action

The primary target of Des-6-methoxyethanol Erlotinib is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell membrane receptor that plays a crucial role in cell growth, differentiation, and survival . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Erlotinib affects multiple biochemical pathways. It blocks tumor cell signal transduction by competing with the substrate, thus inhibiting the growth of tumor cells and inducing their apoptosis . The EGFR pathways play a central role in advancing research, treatment, and patient outcome in non-small cell lung cancer (NSCLC) and other types of cancer .

Pharmacokinetics

The pharmacokinetics of Erlotinib and its primary metabolite OSI-420 have been characterized . Erlotinib is a small molecule inhibitor of EGFR tyrosine kinase, and its apparent clearance and that of OSI-420 were found to be significantly decreased in patients with the ABCG2 421A allele . This allele was also significantly associated with increased cerebrospinal fluid (CSF) penetration for both Erlotinib and OSI-420 .

Result of Action

It has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic nsclc patients . It also has

Biochemical Analysis

Biochemical Properties

Des-6-methoxyethanol Erlotinib, like Erlotinib, is likely to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . The specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized .

Cellular Effects

Erlotinib treatment has been observed to increase EGFR and/or HER2 expression at the plasma membrane level only in NSCLC cell lines sensitive to the drug . This suggests that Des-6-methoxyethanol Erlotinib may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Des-6-methoxyethanol Erlotinib, like Erlotinib, binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

For example, drug resistance can develop during chemotherapy .

Dosage Effects in Animal Models

Studies on Erlotinib have shown that its effects can vary with different dosages .

Metabolic Pathways

Des-6-methoxyethanol Erlotinib, like Erlotinib, may be involved in the metabolic pathways of EGFR. Erlotinib has been shown to significantly inhibit EGFR activity and mediate anticancer effects .

Transport and Distribution

Studies on Erlotinib have reported a nonlinear uptake transport of Erlotinib into the liver, suggesting carrier-mediated systems to mediate its hepatobiliary clearance .

Subcellular Localization

Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane . This suggests that Des-6-methoxyethanol Erlotinib may also localize to the cell membrane where EGFR is present.

Preparation Methods

The synthesis of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves several key steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and a bromo derivative of ethyl methyl ether.

    Intermediate Formation: These starting materials are reacted to form 3,4-bis(2-methoxyethoxy)benzaldehyde, which is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.

    Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, followed by reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

    Formylation and Coupling: This intermediate is formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, which is then coupled with 3-ethynylaniline to obtain the free base of the target compound.

    Final Conversion: The free base is treated with methanolic or ethanolic hydrochloric acid to produce the hydrochloride salt of the compound.

Chemical Reactions Analysis

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol is unique due to its specific structure and potent inhibitory activity against EGFR. Similar compounds include:

Properties

IUPAC Name

4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23)18(25-8-7-24-2)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUSDEYOSFKCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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